1,4-Dibromo-2-methyl-5-nitrobenzene
Overview
Description
1,4-Dibromo-2-methyl-5-nitrobenzene: is an aromatic compound with the molecular formula C7H5Br2NO2 It is characterized by the presence of two bromine atoms, a methyl group, and a nitro group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,4-Dibromo-2-methyl-5-nitrobenzene can be synthesized through a multi-step process involving the bromination and nitration of methyl-substituted benzene derivatives. One common method involves the bromination of 2-methyl-5-nitrobenzene using bromine in the presence of a catalyst such as iron(III) bromide. The reaction is typically carried out at a controlled temperature to ensure selective bromination at the desired positions on the benzene ring.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination and nitration processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced separation techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions: 1,4-Dibromo-2-methyl-5-nitrobenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles such as amines or thiols under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions:
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, dimethylformamide), and catalysts (e.g., copper(I) iodide).
Reduction: Hydrogen gas, palladium on carbon catalyst, and solvents (e.g., ethanol).
Oxidation: Potassium permanganate, sulfuric acid, and water.
Major Products:
Substitution: Products such as 1,4-diamino-2-methyl-5-nitrobenzene.
Reduction: 1,4-dibromo-2-methyl-5-aminobenzene.
Oxidation: 1,4-dibromo-2-carboxy-5-nitrobenzene.
Scientific Research Applications
1,4-Dibromo-2-methyl-5-nitrobenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in the development of new therapeutic agents.
Industry: It is utilized in the production of dyes, pigments, and other materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 1,4-dibromo-2-methyl-5-nitrobenzene depends on the specific chemical reactions it undergoes. For example:
Substitution Reactions: The bromine atoms are replaced by nucleophiles through a nucleophilic aromatic substitution mechanism, where the nucleophile attacks the electron-deficient carbon atom bonded to the bromine.
Reduction Reactions: The nitro group is reduced to an amino group via a catalytic hydrogenation mechanism, where hydrogen gas is adsorbed onto the palladium catalyst and transferred to the nitro group.
Oxidation Reactions: The methyl group is oxidized to a carboxylic acid through a series of oxidation steps involving the formation of intermediate compounds such as aldehydes.
Comparison with Similar Compounds
1,4-Dibromo-2-methylbenzene: Lacks the nitro group, making it less reactive in certain chemical reactions.
1,4-Dibromo-2-nitrobenzene: Lacks the methyl group, affecting its physical and chemical properties.
1,4-Dibromo-2,5-dimethylbenzene: Contains an additional methyl group, which can influence its reactivity and applications.
Uniqueness: 1,4-Dibromo-2-methyl-5-nitrobenzene is unique due to the presence of both bromine and nitro groups, which provide a combination of reactivity and stability. This makes it a valuable intermediate in organic synthesis and a subject of interest in various research fields.
Properties
IUPAC Name |
1,4-dibromo-2-methyl-5-nitrobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Br2NO2/c1-4-2-6(9)7(10(11)12)3-5(4)8/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LEYVOWUJMKYDOV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Br)[N+](=O)[O-])Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Br2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80623892 | |
Record name | 1,4-Dibromo-2-methyl-5-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80623892 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.93 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
219310-40-4 | |
Record name | 1,4-Dibromo-2-methyl-5-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80623892 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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